Asp-Gly

Vue d'ensemble

Description

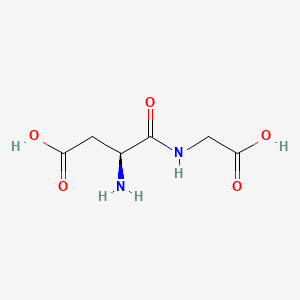

Aspartylglycine, commonly referred to as Asp-gly, is a dipeptide composed of aspartic acid and glycine. It is a fundamental building block in peptide chemistry and plays a crucial role in various biological processes. Aspartylglycine is often used in peptide synthesis and has significant applications in biochemistry and molecular biology.

Applications De Recherche Scientifique

Aspartylglycine has numerous applications in scientific research:

Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Molecular Biology: Employed in the synthesis of peptide-based drugs and as a substrate in enzymatic assays.

Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations.

Mécanisme D'action

Target of Action

Asp-Gly, also known as (S)-3-Amino-4-((carboxymethyl)amino)-4-oxobutanoic acid, has been found to interact with the enzyme Acetyl-CoA Carboxylase (ACCase) in certain plants . ACCase plays a crucial role in fatty acid synthesis, which is a vital process in the formation of cellular membranes and other essential components .

Mode of Action

The this compound compound interacts with ACCase through a substitution mechanism. A novel substitution (Asp-2078-Glu) in ACCase has been detected as the main target-site resistance mechanisms in certain plant populations . This mutation confers resistance to several ACCase inhibitors by reducing the binding affinity between them and the ACCase protein .

Biochemical Pathways

The interaction of this compound with ACCase affects the fatty acid synthesis pathway. ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is the first step in fatty acid synthesis . By interacting with ACCase, this compound can potentially influence the production of fatty acids and, consequently, the formation of cellular membranes and other essential components.

Pharmacokinetics

Peptides like this compound are known to be less immunogenic and more economical than biologics while offering greater safety, selectivity, efficacy, and specificity than small molecule drugs . They can be synthesized chemically or fabricated using recombinant DNA techniques .

Result of Action

The primary result of this compound’s action is the alteration of ACCase’s function, leading to changes in fatty acid synthesis. This can have significant effects on the growth and development of organisms, particularly those that rely heavily on fatty acids for various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, Gly plays a critical role in the osmoregulation of fishes and shellfishes, responding to environmental stress . Moreover, the presence of other amino acids, such as Glu and Gln, can enhance the effects of this compound, improving growth, intestinal development, innate and adaptive immune responses, skeletal muscle development, ammonia removal, and the endocrine status .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aspartylglycine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The N-terminal amino acid (aspartic acid) is then coupled to the glycine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of aspartylglycine involves large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often employing automated peptide synthesizers. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) for the amino group and tert-butyl (tBu) for the carboxyl group, ensures selective reactions and minimizes side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Aspartylglycine undergoes various chemical reactions, including:

Hydrolysis: The peptide bond between aspartic acid and glycine can be hydrolyzed under acidic or basic conditions, resulting in the formation of free amino acids.

Isomerization: Aspartic acid residues can undergo isomerization to form isoaspartic acid, which can impact the stability and function of peptides.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Isomerization: Can occur spontaneously under physiological conditions or be induced by heat and pH changes.

Oxidation: Often involves reactive oxygen species such as hydrogen peroxide (H2O2) or metal-catalyzed oxidation systems.

Major Products Formed

Hydrolysis: Aspartic acid and glycine.

Isomerization: Isoaspartylglycine.

Oxidation: Oxidized aspartylglycine derivatives.

Comparaison Avec Des Composés Similaires

Aspartylglycine can be compared with other dipeptides such as:

Aspartylphenylalanine: Similar in structure but contains phenylalanine instead of glycine, leading to different biochemical properties.

Glycylglycine: Composed of two glycine residues, lacking the acidic side chain of aspartic acid, resulting in different reactivity and stability.

Aspartylserine: Contains serine instead of glycine, which introduces a hydroxyl group, affecting its chemical behavior and interactions.

Aspartylglycine is unique due to its specific combination of aspartic acid and glycine, which imparts distinct chemical and biological properties. Its ability to undergo isomerization and oxidation, as well as its role in calcium binding, sets it apart from other dipeptides.

Activité Biologique

Aspartyl-glycine (Asp-Gly) is a dipeptide that has garnered attention for its diverse biological activities. This article explores the biological significance, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound is composed of aspartic acid and glycine, two amino acids that play crucial roles in various biological processes. The dipeptide is involved in cellular signaling, modulation of enzyme activity, and has implications in therapeutic contexts such as thrombosis management and geroprotection.

Antithrombotic Properties

Recent studies have highlighted the antiplatelet aggregation effects of peptides containing this compound motifs. A notable study identified a collagen-derived peptide, Asp-Glu-Gly-Pro (DEGP), which demonstrated significant inhibition of platelet aggregation in vitro and in vivo. DEGP showed a dose-dependent inhibition of platelet aggregation induced by ADP and thromboxane A2 analogs, with an IC50 value of approximately 0.88 mM . The mechanism involves antagonism at P2Y12 and thromboxane receptors, suggesting that this compound-containing peptides could be developed as therapeutic agents for thrombotic diseases.

Geroprotective Effects

The tetrapeptide L-Ala-L-Glu-L-Asp-Gly has been documented to exhibit geroprotective properties. Experimental trials on Drosophila melanogaster indicated that this peptide significantly increased lifespan parameters compared to control groups. Specifically, the average lifespan increased from 38 days in controls to 48 days with peptide treatment . This effect is attributed to enhanced antioxidant defense mechanisms and stimulation of melatonin synthesis, which are crucial for cellular longevity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : this compound peptides interact with specific cell surface receptors, influencing cellular signaling pathways. For instance, DEGP's interaction with P2Y12 receptors leads to downstream effects that inhibit platelet activation .

- Antioxidant Activity : The geroprotective effects associated with L-Ala-L-Glu-L-Asp-Gly involve the enhancement of antioxidant enzyme activities, such as catalase, which mitigates oxidative stress in cells .

- Modulation of Protein Interactions : this compound sequences can affect the binding affinities of proteins involved in cell adhesion and aggregation processes. Studies have shown that modifications to the Asp residue can significantly alter the biological activity of related peptides .

Table 1: Summary of Key Studies on this compound

Propriétés

IUPAC Name |

3-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNSBBHKSZXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3790-51-0 | |

| Record name | NSC186907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.